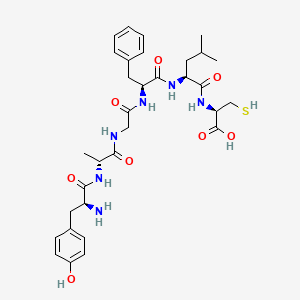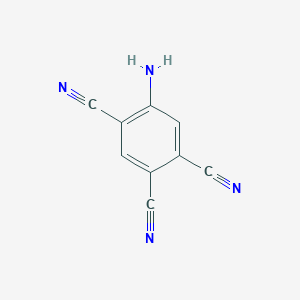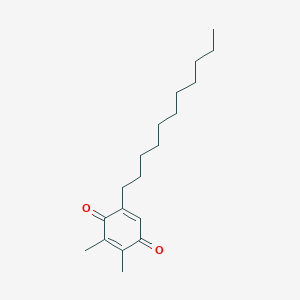![molecular formula C8H8ClNO B14316546 N-[(4-Methoxyphenyl)methylidene]hypochlorous amide CAS No. 112129-06-3](/img/no-structure.png)
N-[(4-Methoxyphenyl)methylidene]hypochlorous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Methoxyphenyl)methylidene]hypochlorous amide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further linked to a hypochlorous amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methylidene]hypochlorous amide typically involves the reaction of 4-methoxybenzaldehyde with hypochlorous amide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like hydrochloric acid to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
N-[(4-Methoxyphenyl)methylidene]hypochlorous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- N-[(4-Methoxyphenyl)methylidene]hydroxylamine
- N-[(4-Methoxyphenyl)methylidene]amine
- N-[(4-Methoxyphenyl)methylidene]chloramine
Uniqueness
N-[(4-Methoxyphenyl)methylidene]hypochlorous amide is unique due to the presence of the hypochlorous amide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
| 112129-06-3 | |
分子式 |
C8H8ClNO |
分子量 |
169.61 g/mol |
IUPAC名 |
N-chloro-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C8H8ClNO/c1-11-8-4-2-7(3-5-8)6-10-9/h2-6H,1H3 |
InChIキー |
BBJVHKIWJPIEDB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=NCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)


![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)
![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)


![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
silane](/img/structure/B14316545.png)
